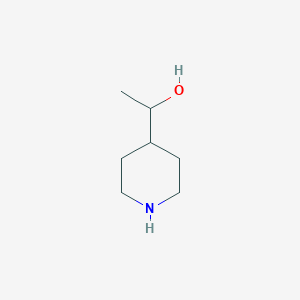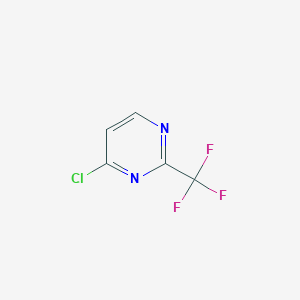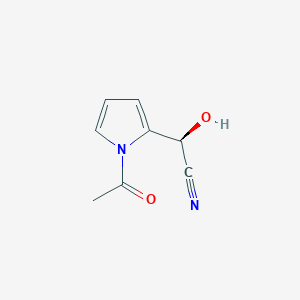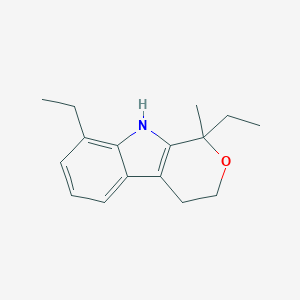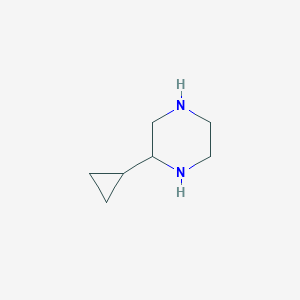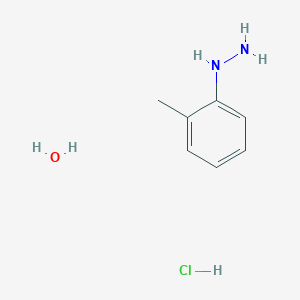
Ortho-tolylhydrazine hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Toluidine hydrazine hydrochloride is a widely used compound in scientific research. This compound is used in the synthesis of various organic compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of o-Toluidine hydrazine hydrochloride is not well understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
O-Toluidine hydrazine hydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have cytotoxic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
O-Toluidine hydrazine hydrochloride is a useful compound for laboratory experiments. Its ability to inhibit the activity of enzymes and its cytotoxic effects on cancer cells make it a valuable tool in the study of enzyme kinetics and cancer biology. However, it should be noted that this compound can be toxic and should be handled with care.
Orientations Futures
There are many future directions for the study of o-Toluidine hydrazine hydrochloride. One area of research is the development of new catalysts using this compound. Another area of research is the study of its effects on various enzymes and proteins in the body. Additionally, the cytotoxic effects of this compound on cancer cells make it a promising candidate for the development of new cancer treatments.
In conclusion, o-Toluidine hydrazine hydrochloride is a valuable compound in scientific research. Its ability to inhibit the activity of enzymes and its cytotoxic effects on cancer cells make it a valuable tool in the study of enzyme kinetics and cancer biology. However, this compound should be handled with care due to its potential toxicity. There are many future directions for the study of o-Toluidine hydrazine hydrochloride, including the development of new catalysts and the study of its effects on various enzymes and proteins in the body.
Méthodes De Synthèse
O-Toluidine hydrazine hydrochloride is synthesized by reacting o-Toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction yields o-Toluidine hydrazine hydrochloride as a crystalline solid.
Applications De Recherche Scientifique
O-Toluidine hydrazine hydrochloride is widely used in scientific research. This compound is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the development of new catalysts and in the study of enzyme kinetics.
Propriétés
Numéro CAS |
123334-17-8 |
|---|---|
Nom du produit |
Ortho-tolylhydrazine hydrochloride hydrate |
Formule moléculaire |
C7H13ClN2O |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
(2-methylphenyl)hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH.H2O/c1-6-4-2-3-5-7(6)9-8;;/h2-5,9H,8H2,1H3;1H;1H2 |
Clé InChI |
GDHBEWJUENDAIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NN.O.Cl |
SMILES canonique |
CC1=CC=CC=C1NN.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



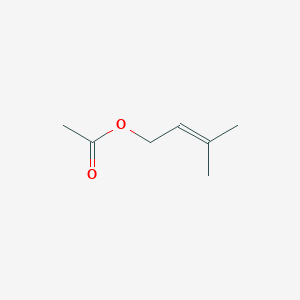
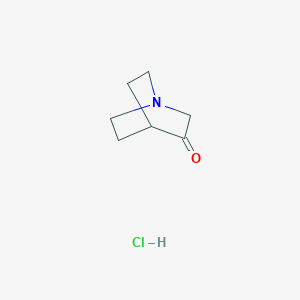
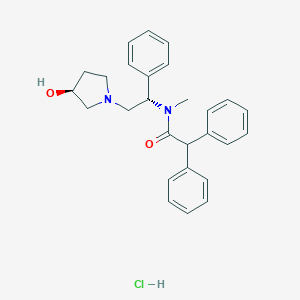
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
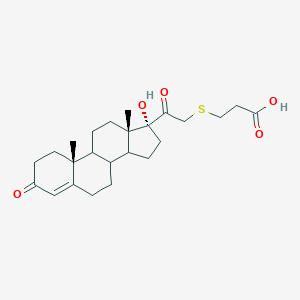
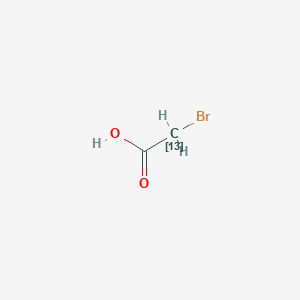
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
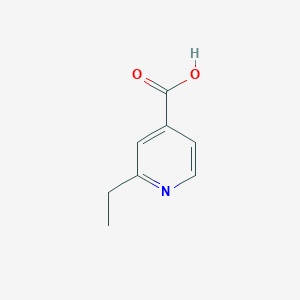
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
